[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves multi-step proceduresVarious synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been employed .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are particularly useful in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting disease pathways. Molecular docking studies have shown that the compound can interact with the active sites of enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indazole derivatives: Used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases.
Uniqueness: What sets [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol apart is its unique combination of the benzothiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-2-3-12-13(8-10)18-14(15-12)16-6-4-11(9-17)5-7-16/h2-3,8,11,17H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPGOHWKVZIQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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